molecular formula C10H10ClNO3 B1626942 {4-[(Chloroacetyl)amino]phenyl}acetic acid CAS No. 90798-99-5

{4-[(Chloroacetyl)amino]phenyl}acetic acid

Cat. No.: B1626942
CAS No.: 90798-99-5
M. Wt: 227.64 g/mol
InChI Key: DMQOFZHHYJUHLL-UHFFFAOYSA-N
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Description

{4-[(Chloroacetyl)amino]phenyl}acetic acid is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of acetic acid and contains a chloroacetyl group attached to an amino-substituted phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Chloroacetyl)amino]phenyl}acetic acid typically involves the reaction of 4-aminophenylacetic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Aminophenylacetic acid+Chloroacetyl chloride4-[(Chloroacetyl)amino]phenylacetic acid+HCl\text{4-Aminophenylacetic acid} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Aminophenylacetic acid+Chloroacetyl chloride→4-[(Chloroacetyl)amino]phenylacetic acid+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{4-[(Chloroacetyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The chloroacetyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

{4-[(Chloroacetyl)amino]phenyl}acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(Bromoacetyl)amino]phenyl}acetic acid
  • {4-[(Iodoacetyl)amino]phenyl}acetic acid
  • {4-[(Fluoroacetyl)amino]phenyl}acetic acid

Uniqueness

{4-[(Chloroacetyl)amino]phenyl}acetic acid is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is more commonly used due to its balance of reactivity and stability.

Properties

IUPAC Name

2-[4-[(2-chloroacetyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQOFZHHYJUHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585362
Record name [4-(2-Chloroacetamido)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90798-99-5
Record name [4-(2-Chloroacetamido)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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